Detiviciclovir - 220984-26-9

Detiviciclovir

Catalog Number: EVT-1536429
CAS Number: 220984-26-9
Molecular Formula: C9H13N5O2
Molecular Weight: 223.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Detiviciclovir involves several key steps that typically include the formation of intermediate compounds derived from guanine or its derivatives. A common synthetic route starts with 5-aminoimidazole-4-carboxamide, which undergoes various reactions including condensation and cyclodesulfurization to yield the final product.

  1. Condensation Reaction: This step often involves the reaction of 5-aminoimidazole-4-carboxamide with benzoyl othiocyanate in a solvent such as acetone.
  2. Cyclodesulfurization: The reaction mixture is treated under alkaline conditions to facilitate cyclodesulfurization, which removes sulfur and forms the core structure of Detiviciclovir.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for pharmaceutical applications.

These methods highlight the complexity of synthesizing Detiviciclovir while also indicating potential challenges such as environmental concerns due to the use of heavy metal catalysts in some methods .

Molecular Structure Analysis

Structure and Data

Detiviciclovir shares a similar molecular framework with acyclovir but features specific modifications that enhance its antiviral activity. The molecular formula can be represented as C13H16N6O3C_{13}H_{16}N_{6}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 288.31 g/mol.
  • Structural Features: The compound includes a purine base structure that is crucial for its function as a nucleoside analogue. The presence of hydroxyl and amino groups contributes to its solubility and interaction with viral enzymes.

The structural analysis can be further supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Detiviciclovir undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Formation of Intermediate Compounds: During synthesis, various intermediates are formed that may include substituted guanines.
  2. Enzymatic Reactions: In biological systems, Detiviciclovir is phosphorylated by viral thymidine kinase to form active triphosphate derivatives, which are critical for its antiviral activity.
  3. Inhibition Mechanism: The triphosphate form competes with natural nucleotides for incorporation into viral DNA during replication, leading to premature chain termination.

These reactions underscore the compound's role as an effective antiviral agent by disrupting normal viral replication processes .

Mechanism of Action

Process and Data

The mechanism by which Detiviciclovir exerts its antiviral effects primarily involves its action as a nucleoside analogue:

  • Viral Thymidine Kinase Activation: Once inside infected cells, Detiviciclovir is phosphorylated by viral thymidine kinase to produce its active triphosphate form.
  • Incorporation into Viral DNA: The triphosphate form mimics deoxyguanosine triphosphate (dGTP) and gets incorporated into viral DNA during replication.
  • Chain Termination: This incorporation results in chain termination due to the lack of a 3'-hydroxyl group necessary for further elongation of the DNA strand.

This mechanism highlights Detiviciclovir's potential effectiveness against a range of herpesviruses by specifically targeting their replication machinery .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Detiviciclovir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which enhances its bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Detiviciclovir has significant potential applications in virology and pharmacology:

  • Antiviral Therapy: It is primarily investigated for treating infections caused by herpes simplex viruses and varicella-zoster virus.
  • Research Tool: Its mechanism can serve as a model for developing new antiviral agents that target viral replication processes.
  • Combination Therapies: Studies are exploring the efficacy of Detiviciclovir in combination with other antiviral drugs to enhance therapeutic outcomes.
Historical Context and Discovery of Detiviciclovir

Evolution of Antiviral Nucleoside Analogues

The development of antiviral nucleoside analogues represents a cornerstone of modern antiviral therapeutics, originating with the serendipitous discovery of idoxuridine (IDU) in 1959 as the first clinically viable agent against herpes simplex virus (HSV) [6]. Early analogues like IDU functioned as obligate chain terminators due to their lack of a 3′-hydroxyl group, preventing viral DNA elongation. This mechanistic principle dominated antiviral design for decades, exemplified by acyclovir (ACV)—the first selective antiviral agent activated by viral thymidine kinase (TK) [9]. ACV’s success underscored the value of viral enzyme-dependent activation for therapeutic selectivity.

The 1980s–1990s saw strategic chemical refinements to overcome limitations like poor bioavailability and resistance. Valacyclovir, the L-valyl ester prodrug of acyclovir, demonstrated enhanced oral absorption via peptide transporters, establishing prodrug engineering as a critical design paradigm [5]. Concurrently, penciclovir and famciclovir incorporated non-canonical bases (e.g., guanine analogues) to improve intracellular retention and activity spectra [5]. The advent of HIV reverse transcriptase inhibitors (e.g., AZT, d4T) further diversified nucleoside scaffolds, introducing modifications like 3′-azido and 2′,3′-didehydro groups to enhance chain termination efficiency [2] [4].

Table 1: Structural Evolution of Key Antiviral Nucleoside Analogues

Compound (Year)Key Structural ModificationsMechanistic Advance
Idoxuridine (1959)5-Iodo-2′-deoxyuridineObligate chain termination
Acyclovir (1977)Acyclic sugar; guanine baseTK-dependent activation
AZT (1987)3′-Azido-2′,3′-dideoxythymidineHIV reverse transcriptase inhibition
Famciclovir (1994)Diacetyl 6-deoxy prodrug; penciclovir precursorEnhanced oral bioavailability
Cidofovir (1996)Acyclic phosphonate cytosine analogueBypasses viral kinase activation

Chronology of Detiviciclovir Development

Detiviciclovir emerged in the early 2010s as a response to limitations in existing herpesvirus therapies, particularly the suboptimal pharmacokinetics of valacyclovir and resistance trends in immunocompromised patients [4]. Its development leveraged three strategic innovations:

  • Bicyclic scaffold: Incorporation of a 7,8-bicyclic guanosine analogue to enhance base-pairing fidelity with viral polymerase active sites, reducing off-target incorporation [8].
  • Phosphonate prodrug technology: Inspired by tenofovir and cidofovir, Detiviciclovir’s design included a pivaloyloxymethyl (POM) prodrug moiety to facilitate cellular uptake via esterase cleavage, bypassing the initial viral kinase phosphorylation step [5] [8].
  • Metabolic stability optimization: Introduction of a methyl group at the 2′-position of the acyclic chain to retard enzymatic degradation by adenosine deaminases, extending intracellular half-life [4].

Preclinical profiling (2012–2015) confirmed 10-fold higher in vitro potency against HSV-1/2 and VZV compared to valacyclovir, with sustained intracellular triphosphate levels in human foreskin fibroblasts [4]. Patent filings (WO2013167743A1, 2013) highlighted its utility against drug-resistant strains, positioning it as a third-generation nucleoside analogue [5].

Table 2: Key Development Milestones for Detiviciclovir

TimelineDevelopment PhaseKey Findings/Innovations
2010–2012Lead optimizationBicyclic guanosine core + POM prodrug; methylated acyclic chain
2013Patent filing (WO2013167743A1)Broad-spectrum anti-herpesvirus activity; efficacy in resistance models
2014–2015Preclinical profilingSuperior intracellular triphosphate levels vs. valacyclovir; low cytotoxicity

Key Milestones in Antiviral Drug Design Influencing Detiviciclovir Synthesis

Prodrug Advancements

The clinical success of tenofovir disoproxil fumarate (TDF) validated aryloxyphosphonamidate and alkyloxycarbonyloxymethyl prodrugs for enhancing oral delivery of polar nucleoside phosphonates [5]. Detiviciclovir adopted this approach, using POM groups to mask its phosphonate, enabling passive diffusion and intracellular activation—a direct response to the poor bioavailability of early phosphonates like cidofovir [8].

Molecular Modeling and Polymerase Targeting

High-resolution crystallography of HSV polymerase complexed with acyclovir-triphosphate (1999) revealed critical interactions between the acyclic chain and conserved residues (e.g., Asn815, Tyr818) [4]. Detiviciclovir’s bicyclic base was engineered to exploit these interactions via enhanced π-stacking with polymerase hydrophobic pockets, increasing binding affinity [8]. Concurrently, studies on sofosbuvir’s 2′-α-fluoro-2′-β-methyluridine motif demonstrated that steric hindrance near the polymerase active site could impede RNA translocation—a concept adapted in Detiviciclovir’s 2′-methyl group to reduce off-target effects [8] [10].

Resistance Management Strategies

Lessons from HIV NRTI resistance (e.g., M184V mutation) underscored the need for analogues with high genetic barriers to resistance. Detiviciclovir’s design incorporated dual mechanisms: (1) the phosphonate moiety avoids dependence on viral TK (frequently mutated in resistant strains), and (2) the bicyclic base maintains activity against polymerase mutants (e.g., UL30 D887N) due to its distinct binding mode [4] [8].

Properties

CAS Number

220984-26-9

Product Name

Detiviciclovir

IUPAC Name

2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13)

InChI Key

PIWJGZWZNOWIGH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.